MK-5108 belongs to a class of drugs called Aurora A kinase inhibitors. Aurora A kinase is an enzyme involved in cell division. By inhibiting this enzyme, MK-5108 may disrupt cell division and prevent cancer cells from multiplying [].
Studies conducted in cell lines and animal models have shown that MK-5108 can indeed suppress the growth of various cancer cells []. It has also been shown to be effective when combined with other chemotherapy drugs, potentially leading to enhanced treatment outcomes [].
Clinical trials are studies conducted in humans to assess the safety and efficacy of a drug candidate. MK-5108 has undergone a phase I clinical trial, which is the initial phase that focuses on determining the maximum tolerated dose (MTD) and evaluating the safety profile of the drug []. The trial results showed that MK-5108 was relatively well-tolerated at specific doses, but further research is needed to determine its effectiveness in treating cancer [].